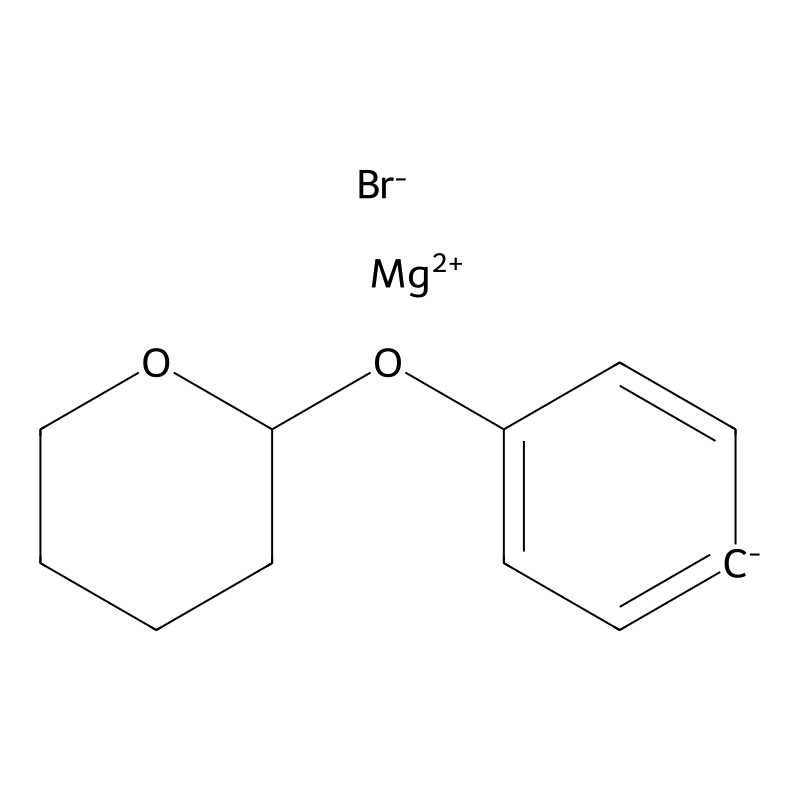

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application Summary

Steroidal Derivatives Synthesis:Application: Preparation of C-2 and C-20-diaryl steroidal derivatives.

Summary: Researchers use this compound as a building block to introduce specific functional groups into steroid molecules.

Application: Intermediate in the synthesis of multiblock copolymers.

Summary: Scientists incorporate into polymerization reactions.

Results and Outcomes

Steroidal Derivatives Synthesis:4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is an organomagnesium compound with the molecular formula and a CAS number of 36637-44-2. This compound is primarily recognized as a Grignard reagent, which plays a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds. Its structure features a phenyl group substituted with a tetrahydro-2H-pyranoxy moiety, making it unique among Grignard reagents due to its potential applications in synthesizing complex organic molecules and materials.

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide solution is a flammable liquid. It reacts exothermically (with heat release) with water and releases flammable hydrogen gas.

Grignard reagents are generally considered harmful and irritating. They should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and lab coat in a well-ventilated fume hood [].

- Grignard Reactions: It reacts with electrophiles to form carbon-carbon bonds, which are fundamental in organic synthesis.

- Synthesis of Flav-2-enes: This compound has been utilized to synthesize flav-2-enes by reacting with other phenoxymagnesium bromides, yielding important diphenyl(styryl)methane derivatives.

- Preparation of Naphtho[1,2-b]pyrans: Research indicates its role in synthesizing 6-substituted naphtho[1,2-b]pyrans, which are significant in pharmaceutical chemistry.

The biological activity of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is primarily linked to its use in synthesizing steroidal derivatives. These derivatives can influence various biochemical pathways related to steroid metabolism. While direct biological effects of this specific compound are not extensively documented, its derivatives may exhibit significant biological activities due to their structural similarities to naturally occurring steroids.

The synthesis of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide typically involves the following steps:

- Preparation of the Tetrahydropyran Derivative: The starting material is often a phenol derivative that undergoes etherification with tetrahydro-2H-pyran.

- Formation of the Grignard Reagent: The tetrahydropyran-substituted phenol is then reacted with magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) to yield the Grignard reagent.

- Purification: The product is purified through standard techniques such as distillation or chromatography to ensure high purity for subsequent reactions .

4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide has several notable applications:

- Synthesis of Steroidal Derivatives: It serves as an intermediate for preparing C-2 and C-20-diaryl steroidal derivatives, which have potential therapeutic applications .

- Material Science: This compound can also be used in the synthesis of multiblock copolymers with fullerene backbones, which are promising for photovoltaic devices.

- Insect Attractants: It has been applied in the synthesis of insect attractants, showcasing its versatility beyond traditional organic synthesis.

Interaction studies involving 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide focus on its reactivity as a nucleophile. Its interactions typically involve:

- Electrophiles: The compound reacts readily with various electrophilic species, facilitating carbon-carbon bond formation.

- Environmental Factors: The reactivity can be influenced by environmental conditions such as temperature and moisture levels, which are critical in controlling reaction outcomes and product yields.

Several compounds share structural or functional similarities with 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phenylmagnesium bromide | C6H5MgBr | Basic Grignard reagent used widely in organic synthesis. |

| 4-Methoxyphenylmagnesium bromide | C8H9MgBr | Similar reactivity but different substituent effects on reactivity. |

| 3-(Tetrahydrofuran)phenylmagnesium bromide | C11H13BrMgO | Contains a different ether moiety affecting solubility and reactivity. |

Uniqueness of 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide

What sets 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide apart from these similar compounds is its specific tetrahydropyran substitution, which enhances its ability to participate in complex organic transformations and synthesize diverse chemical entities not easily accessible through other Grignard reagents.